molecular formula C9H9BrFNO3 B8123987 1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene

1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene

Cat. No.: B8123987
M. Wt: 278.07 g/mol
InChI Key: GUFPBKJGTUKGOD-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene is an organic compound with the molecular formula C9H9BrFNO3 It is characterized by the presence of bromine, fluorine, isopropoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-bromo-3-fluoro-2-isopropoxybenzene, followed by purification processes to isolate the desired product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various substrates. The isopropoxy group can affect the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene include:

    1-Bromo-3-fluoro-5-nitrobenzene: Lacks the isopropoxy group, which affects its solubility and reactivity.

    1-Bromo-2-isopropoxybenzene: Lacks the nitro and fluorine groups, resulting in different chemical properties and applications.

    1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene: A positional isomer with similar functional groups but different spatial arrangement, leading to variations in reactivity and applications.

Properties

IUPAC Name

1-bromo-3-fluoro-5-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO3/c1-5(2)15-9-7(10)3-6(12(13)14)4-8(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFPBKJGTUKGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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